Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate
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Overview
Description
Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate is an organic compound that features a bromomethyl group, a tert-butoxycarbonyl-protected amino group, and a methyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate typically involves multiple steps:
Bromination: The introduction of the bromomethyl group can be achieved through the bromination of a methyl group attached to the benzene ring. This is often done using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Di-tert-butyl dicarbonate (Boc2O): Used for amino group protection.
Methanol and sulfuric acid: Used for esterification.
Trifluoroacetic acid (TFA): Used for deprotection of the Boc group.
Sodium hydroxide: Used for ester hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected Amino Compound: Removal of the Boc group yields the free amine.
Carboxylic Acid: Hydrolysis of the ester group yields the carboxylic acid.
Scientific Research Applications
Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s reactivity makes it useful for constructing complex molecules, including natural products and polymers.
Bioconjugation: The bromomethyl group can be used to attach the compound to biomolecules, such as proteins or nucleic acids, for various biochemical studies.
Mechanism of Action
The mechanism of action of Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, allowing nucleophiles to attack and replace the bromine atom.
Deprotection: Acidic conditions protonate the Boc group, leading to its cleavage and release of the free amine.
Ester Hydrolysis: The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, yielding the carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)benzoate: Lacks the Boc-protected amino group.
Methyl 5-amino-3-(bromomethyl)benzoate: Lacks the Boc protection on the amino group.
Methyl 3-(chloromethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate: Has a chloromethyl group instead of a bromomethyl group.
Uniqueness
Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The Boc-protected amino group allows for selective deprotection, while the bromomethyl group offers versatile reactivity for further functionalization.
Properties
Molecular Formula |
C14H18BrNO4 |
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Molecular Weight |
344.20 g/mol |
IUPAC Name |
methyl 3-(bromomethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-11-6-9(8-15)5-10(7-11)12(17)19-4/h5-7H,8H2,1-4H3,(H,16,18) |
InChI Key |
JKQMTTKDICJTAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)OC)CBr |
Origin of Product |
United States |
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